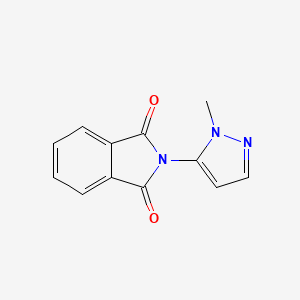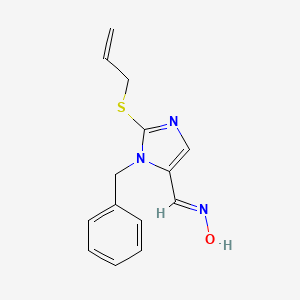![molecular formula C15H11FN2O2 B2940763 2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione CAS No. 69076-73-9](/img/structure/B2940763.png)
2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a fluorophenyl group, which can enhance its biological activity and stability.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities . The specific changes resulting from these interactions would depend on the nature of the target and the specific derivative .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways, with downstream effects that could include the modulation of immune response, inhibition of cell proliferation, and disruption of microbial metabolism.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse effects at the molecular and cellular levels.
Métodos De Preparación
The synthesis of 2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization to introduce the fluorophenyl group . The reaction conditions often include the use of organic solvents such as toluene and catalysts to facilitate the formation of the isoindole core. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to modify the compound’s structure, typically employing reducing agents such as sodium borohydride.
Aplicaciones Científicas De Investigación
2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine: Its potential therapeutic properties are being investigated for treating diseases such as cancer, inflammation, and viral infections.
Comparación Con Compuestos Similares
Similar compounds to 2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione include other isoindole derivatives and fluorophenyl-containing compounds. These compounds share structural similarities but may differ in their biological activity, stability, and reactivity. For example:
Isoindole-1,3-dione derivatives: These compounds have a similar core structure but may lack the fluorophenyl group, affecting their biological properties.
Fluorophenyl-containing compounds: These compounds feature the fluorophenyl group but may have different core structures, leading to variations in their activity and applications.
Propiedades
IUPAC Name |
2-[(4-fluoroanilino)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c16-10-5-7-11(8-6-10)17-9-18-14(19)12-3-1-2-4-13(12)15(18)20/h1-8,17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKVYGLHDZFOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate](/img/structure/B2940684.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/new.no-structure.jpg)

![2-{[(3-Phenoxyphenyl)methyl]amino}acetamide](/img/structure/B2940689.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2940692.png)

![2-acetyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2940696.png)
![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2940697.png)
![benzyl 2-{1,3,6,7-tetramethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}acetate](/img/structure/B2940698.png)

![4-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2940700.png)

